molecular formula C21H29Cl6NO B14693030 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one CAS No. 25994-92-7

9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one

Cat. No.: B14693030
CAS No.: 25994-92-7
M. Wt: 524.2 g/mol
InChI Key: BEQRGADWQBKYCL-UHFFFAOYSA-N
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Description

9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[221]hept-2-enyl)-1-piperidin-1-ylnonan-1-one is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one typically involves multiple steps, starting with the preparation of the bicyclic core. The core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by chlorination to introduce the chlorine atoms. The piperidinyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used to study the effects of chlorine-containing organic molecules on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The piperidinyl group is a common motif in many pharmaceuticals, and modifications to the bicyclic core can lead to new drug candidates.

Industry

In industry, the compound can be used as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the bicyclic structure allow for strong binding to these targets, potentially inhibiting their activity. The piperidinyl group may also interact with specific binding sites, modulating the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one is unique due to the presence of the piperidinyl group, which imparts additional biological activity and potential therapeutic applications. The combination of the bicyclic core and the piperidinyl group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

25994-92-7

Molecular Formula

C21H29Cl6NO

Molecular Weight

524.2 g/mol

IUPAC Name

9-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-1-piperidin-1-ylnonan-1-one

InChI

InChI=1S/C21H29Cl6NO/c22-17-18(23)20(25)15(14-19(17,24)21(20,26)27)10-6-3-1-2-4-7-11-16(29)28-12-8-5-9-13-28/h15H,1-14H2

InChI Key

BEQRGADWQBKYCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCCCCC2CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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